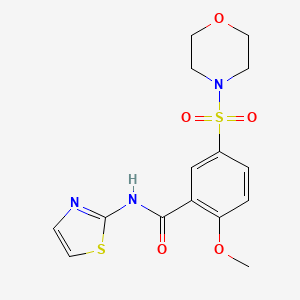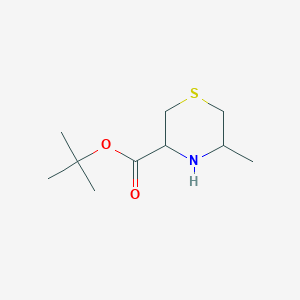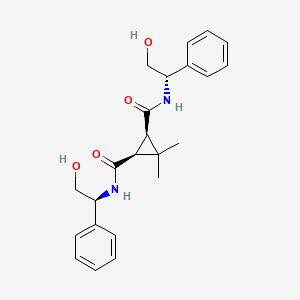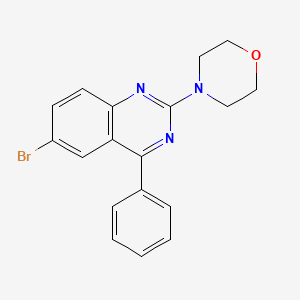methanone O-(2-phenoxyethyl)oxime CAS No. 338401-42-6](/img/structure/B2722541.png)
[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methanone O-(2-phenoxyethyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime” is a chemical compound with the molecular formula C24H21ClN2O4 . It is used in organic synthesis and plays an important role in the development of pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group attached to a 4-chlorophenyl group via a methanone linkage. This core structure is further modified with a 4-nitrophenyl group through an oxime linkage .Physical And Chemical Properties Analysis
The compound is a yellow solid used in organic synthesis . It has a molecular weight of 436.892 . Other physical and chemical properties like melting point, boiling point, and density are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of cyclopropyl ketone oximes, closely related to “2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime”, have been extensively studied. For instance, cyclopropenone oximes have been prepared from corresponding cyclopropenones and hydroxylamine hydrochloride, yielding salts that react with alkyl and aryl isocyanates to afford diazaspiro[2.3]hexenones in good yields (H. Yoshida et al., 1987). This demonstrates the potential for creating a diverse range of compounds from cyclopropyl ketone oximes through various chemical reactions.
Antibacterial Properties
Research into the antibacterial properties of cyclopropyl methane oxime derivatives highlights the potential of these compounds in medical applications. A series of 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives exhibited significant antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Salmonella typhi. Molecular docking studies further explored the interaction mechanisms of these oximes with bacterial enzymes, suggesting their utility as antibacterial agents (A. Chaudhary et al., 2021).
Environmental Applications
The environmental degradation of phenolic compounds, such as 4-chlorophenol and 4-nitrophenol, by electrochemical methods involving ozone formation has been studied, showing effective degradation pathways. This research indicates the relevance of cyclopropyl ketone oximes in environmental science, particularly in the degradation of harmful organic compounds in water treatment processes (R. Amadelli et al., 2011).
Chemical Synthesis Improvements
The synthesis improvement of cyclopropyl ketone derivatives through one-pot reactions demonstrates the efficiency and potential for high-yield production of these compounds. This has implications for their application in various industrial processes, including the production of insecticides (Gao Xue-yan, 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-(2-phenoxyethoxy)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4/c25-19-10-6-17(7-11-19)22-16-23(22)24(18-8-12-20(13-9-18)27(28)29)26-31-15-14-30-21-4-2-1-3-5-21/h1-13,22-23H,14-16H2/b26-24+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAJMJNCVXJYNQ-SHHOIMCASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOCCOC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OCCOC2=CC=CC=C2)/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methanone O-(2-phenoxyethyl)oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-benzyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2722458.png)
![1-[(3-Bromophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2722459.png)
![2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2722460.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2722464.png)
![5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2722465.png)


![3,4-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2722472.png)
![(2,2-Difluoroethyl)[2-(3,5-dimethylpyrazolyl)propyl]amine](/img/structure/B2722473.png)

![5H-indeno[1,2-b]pyridin-5-one O-(4-chlorobenzyl)oxime](/img/structure/B2722475.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2722479.png)
